

An In-depth Technical Guide to 3-Nitrophthalic Anhydride

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Compound of Interest

Compound Name: *3-Nitrophthalic anhydride*

Cat. No.: *B026980*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Nitrophthalic anhydride**, a key chemical intermediate in various industrial and research applications. It covers its fundamental molecular properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications.

Core Molecular and Physical Properties

3-Nitrophthalic anhydride is a yellow, hygroscopic crystalline solid.^[1] It is an important building block in organic synthesis due to the reactivity conferred by the anhydride and nitro functional groups.

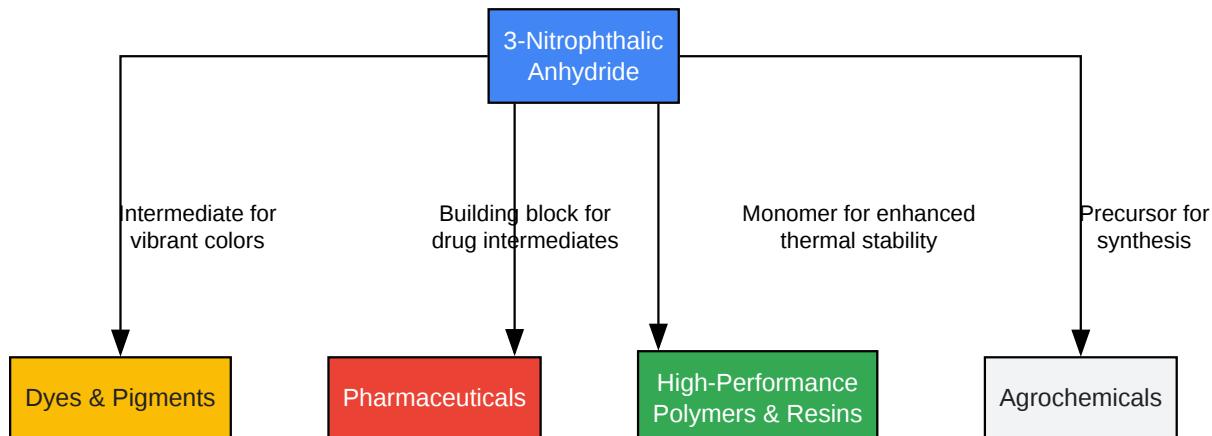
Quantitative Data Summary

The key quantitative data for **3-Nitrophthalic anhydride** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₃ NO ₅	[1][2][3][4][5]
Molecular Weight	193.11 g/mol	[1][2][3][5]
CAS Number	641-70-3	[1][2][3][5]
Melting Point	163-165 °C	[2][5]
Appearance	Pale-yellow to yellow crystalline powder	[1][3]
Purity	≥ 98%	[2][3][5]

Applications and Logical Relationships

3-Nitrophthalic anhydride serves as a versatile precursor in the synthesis of a wide range of commercially and scientifically important molecules. Its primary utility lies in its role as an intermediate for creating more complex chemical structures.



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Caption: Logical relationship of **3-Nitrophthalic anhydride**'s applications.

Experimental Protocol: Synthesis of 3-Nitrophthalic Anhydride

A common and high-yield method for synthesizing **3-Nitrophthalic anhydride** is through the dehydration of 3-nitrophthalic acid using acetic anhydride.^{[2][6]} The following protocol is based on a well-established procedure from Organic Syntheses.^[2]

Materials and Equipment:

- 3-nitrophthalic acid (1 mole, 211 g)
- Acetic anhydride (99–100%, 2 moles, 205 g, 190 cc)
- Alcohol-free ether
- 300-cc round-bottomed flask
- Reflux condenser
- 15-cm porcelain dish
- Mortar and pestle
- Suction filtration apparatus (Büchner funnel)
- Drying oven

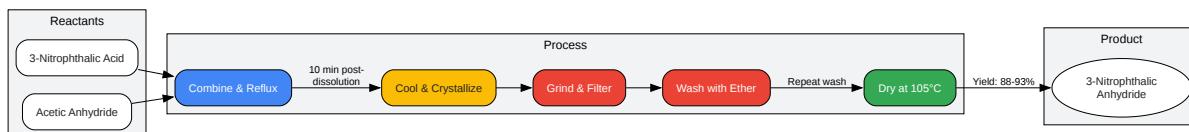
Methodology:

- Reaction Setup: In a 300-cc round-bottomed flask fitted with a reflux condenser, combine 211 g (1 mole) of 3-nitrophthalic acid with 205 g (2 moles) of acetic anhydride.^[2]
- Heating and Dissolution: Heat the mixture to a gentle boil. Continue heating for approximately ten minutes after the 3-nitrophthalic acid has completely dissolved.^[2]
- Crystallization: Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, permitting the product to crystallize.^[2]

- Initial Filtration and Washing: Grind the resulting crystal mass thoroughly in a mortar. Filter the crystals using suction. Return the crystals to the mortar and wash them by grinding with 150 cc of alcohol-free ether, followed by another suction filtration. Repeat the ether wash.[2]
- Drying: After a brief period of air-drying, dry the product to a constant weight in an oven at 105°C.[2]
- Product Recovery: This procedure typically yields 170–180 g (88–93%) of **3-Nitrophthalic anhydride** with a melting point of 163–164°C.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Nitrophthalic anhydride** from 3-nitrophthalic acid.



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Caption: Workflow for the synthesis of **3-Nitrophthalic anhydride**.

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